eudistomin Y6

Description

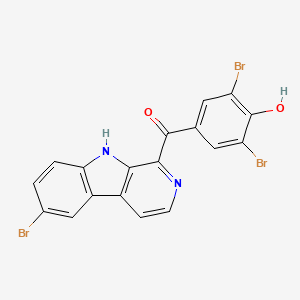

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H9Br3N2O2 |

|---|---|

Molecular Weight |

525 g/mol |

IUPAC Name |

(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-(3,5-dibromo-4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C18H9Br3N2O2/c19-9-1-2-14-11(7-9)10-3-4-22-16(15(10)23-14)17(24)8-5-12(20)18(25)13(21)6-8/h1-7,23,25H |

InChI Key |

MOHJSPJKJDRDEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(N2)C(=NC=C3)C(=O)C4=CC(=C(C(=C4)Br)O)Br |

Synonyms |

eudistomin Y6 |

Origin of Product |

United States |

Biosynthetic Origin and Isolation Methodologies of Eudistomin Y6

Discovery and Elucidation of the Eudistomins Y Series from Natural Sources

The Eudistomins Y series, a unique family of β-carboline alkaloids, are distinguished by the presence of a benzoyl group at the C-1 position of the β-carboline framework, a feature not previously seen in marine metabolites of this class.

Eudistoma Species as a Primary Biogenic Source of Eudistomin Y6

This compound, along with six other congeners (Y1-Y5 and Y7), was first isolated from a tunicate of the genus Eudistoma. These marine invertebrates, commonly known as sea squirts, have long been recognized as a prolific source of structurally diverse and biologically active secondary metabolites. The initial discovery highlighted the chemical richness of this particular genus, paving the way for further investigations into its metabolic products.

Re-isolation and Detection of this compound in Synoicum Species

Subsequent to its initial discovery, the Eudistomin Y series has been revisited in other marine organisms. Notably, a related series of compounds, Eudistomins Y8–Y13, were isolated from the Korean ascidian Synoicum sp. nih.gov. This finding suggests a potential chemotaxonomic relationship between the genera Eudistoma and Synoicum and underscores the importance of exploring a wide range of marine ascidians for novel β-carboline alkaloids.

Geographical Localization of Isolation Efforts

The primary isolation of this compound and its related compounds has been geographically pinpointed. The initial collection of the Eudistoma species that yielded the Eudistomins Y1-Y7 series occurred near Tong-Yeong City, on the South Sea of Korea nih.gov. The later isolation of Eudistomins Y8–Y13 from Synoicum sp. also took place in Korean waters, indicating that this region may be a hotspot for marine organisms producing this specific class of compounds.

Advanced Isolation and Purification Techniques for this compound

The successful isolation and characterization of this compound from complex biological matrices necessitate the application of advanced separation and spectroscopic techniques.

Chromatographic Separations of β-Carboline Metabolites

The isolation of this compound from the crude extract of the marine tunicate involved a multi-step chromatographic process. An initial extraction with an organic solvent, such as methanol, is typically performed on the lyophilized and powdered organism nih.gov. This crude extract is then subjected to solvent partitioning to separate compounds based on their polarity nih.gov.

Further purification is achieved through various column chromatography techniques. These often include the use of silica gel and Sephadex LH-20 as stationary phases japsonline.com. A step-gradient elution with solvent systems like hexane, ethyl acetate, and methanol allows for the separation of fractions with increasing polarity japsonline.com. The final purification of this compound and its congeners is often accomplished using high-performance liquid chromatography (HPLC), particularly with a semi-preparative reversed-phase column (e.g., C18) and a methanol-water mobile phase containing an additive like trifluoroacetic acid japsonline.com.

Spectroscopic Approaches for Structural Confirmation of this compound

The definitive structural elucidation of this compound relies on a combination of spectroscopic methods that provide detailed information about its atomic composition and connectivity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule. For this compound, HRMS data would provide the precise molecular weight, allowing for the calculation of its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons on the β-carboline and benzoyl moieties, as well as any other protons in the structure.

¹³C NMR (Carbon NMR): This method reveals the number of different types of carbon atoms in the molecule. The ¹³C NMR spectrum of this compound would display distinct signals for the carbonyl carbon of the benzoyl group, the quaternary carbons of the β-carboline core, and the various methine carbons of the aromatic rings.

2D NMR Techniques: To establish the complete connectivity of the molecule, a suite of two-dimensional NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different structural fragments.

The collective data from these spectroscopic techniques allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the planar structure of this compound.

Chemical Synthesis and Analogue Derivatization of Eudistomin Y6

Retrosynthetic Analysis and Strategic Disconnections for the Eudistomin Y6 Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachonlineorganicchemistrytutor.comewadirect.comjournalspress.com For the this compound core, a 1-benzoyl-β-carboline, the primary retrosynthetic disconnection involves breaking down the β-carboline ring system. beilstein-journals.orgd-nb.info

A key strategy begins with the target this compound molecule and disconnects the bonds forming the central heterocyclic ring. beilstein-journals.org This leads to two principal building blocks: a tryptamine (B22526) derivative and a phenylglyoxal-related carbonyl compound. d-nb.infonih.gov A prevalent disconnection strategy for the 1-benzoyl-β-carboline structure of Eudistomin Y focuses on the final aromatization of a dihydro-β-carboline intermediate. beilstein-journals.orgd-nb.info This dihydro-β-carboline precursor can be retrosynthetically disconnected via a Bischler-Napieralski reaction, leading to a key ketoamide intermediate. beilstein-journals.orgd-nb.info This ketoamide can, in turn, be formed from the reaction of tryptamine with an appropriately substituted 2,2-dibromo-1-phenylethanone (B86434) in a process known as oxidative amidation. beilstein-journals.orgd-nb.info

Total Synthesis Methodologies for Eudistomins Y1-Y6

The Pictet-Spengler reaction is a cornerstone in the synthesis of the β-carboline core of eudistomins. nih.govwikipedia.org This reaction entails the condensation of a β-arylethylamine, such as a bromo-substituted tryptamine, with an aldehyde or ketone, which is then followed by ring closure under acidic conditions. nih.govwikipedia.org In the synthesis of Eudistomins Y1-Y7, key intermediates like bromo-substituted tryptamines and bromo-substituted phenylglyoxals are utilized in an acid-catalyzed Pictet-Spengler reaction. nih.gov Acids such as trifluoroacetic acid (TFA) are commonly used to promote this cyclization. nih.govthieme-connect.com While this method is effective for creating the initial tetrahydro-β-carboline structure, it necessitates a subsequent oxidation step to achieve the fully aromatic β-carboline ring present in this compound. mdpi.comljmu.ac.uk

A robust strategy for the synthesis of dihydro-β-carboline precursors of eudistomins employs a sequence of oxidative amidation followed by a Bischler-Napieralski reaction. beilstein-journals.orgd-nb.info This pathway commences with the reaction of tryptamine and a 2,2-dibromo-1-phenylethanone derivative, which forms a crucial ketoamide intermediate through oxidative amidation. beilstein-journals.orgd-nb.info This intermediate then undergoes a Bischler-Napieralski reaction mediated by a Lewis acid, which triggers cyclization to form a 1-benzoyl dihydro-β-carboline. beilstein-journals.orgd-nb.info This resulting dihydroeudistomin Y is a direct precursor to the final Eudistomin Y product. beilstein-journals.org This synthetic route offers a direct method for constructing the carboline structure from acyclic precursors. aurigeneservices.com

Iodine-mediated reactions have emerged as an efficient approach for the synthesis of eudistomins. rsc.orgnih.gov Specifically, the iodine-mediated oxidation of tetrahydro-β-carbolines can yield the aromatic β-carboline products via a tandem C-H oxidation. rsc.orgnih.gov This strategy has been effectively demonstrated in the total syntheses of Eudistomins Y1-Y7. rsc.orgnih.gov This approach provides an alternative to harsher, metal-based oxidizing agents. mdpi.com The use of molecular iodine with an oxidant like hydrogen peroxide in a solvent like DMSO can facilitate the chemoselective dehydrogenation and aromatization of tetrahydro-β-carbolines. mdpi.comresearchgate.net

The terminal step in numerous synthetic routes toward this compound is the aromatization of a dihydro-β-carboline intermediate. beilstein-journals.orgd-nb.info A variety of oxidizing agents have been utilized for this dehydrogenation. d-nb.infonih.gov Commonly used reagents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and manganese dioxide (MnO2). beilstein-journals.orgd-nb.info However, the aromatization of the 1-benzoyl dihydro-β-carboline intermediate can present challenges, with some conditions resulting in low yields. d-nb.info An efficient, one-pot process that combines tandem benzylic oxidation and aromatization of 1-benzyl-3,4-dihydro-β-carbolines has been developed for the synthesis of Eudistomins Y1-Y6. researchgate.net Furthermore, 2-Iodoxybenzoic acid (IBX) has been shown to be a useful reagent for the dehydrogenation of tetrahydro-β-carbolines to their aromatic counterparts under mild, ambient temperature conditions. nih.gov

Synthesis of this compound Analogues and Derivatives

The unique β-carboline structure of this compound, characterized by a benzoyl group at C-1 and specific bromine substitutions, has prompted significant research into the synthesis of its analogues and derivatives. These synthetic efforts are primarily aimed at elucidating structure-activity relationships (SAR), developing molecular probes to investigate its mechanism of action, and potentially discovering new compounds with enhanced or novel biological activities.

Preparation of Hydroxyl-Methylated Phenyl Derivatives

The synthesis of hydroxyl-methylated phenyl derivatives of Eudistomins, including analogues of this compound, has been a key area of investigation. These derivatives are precursors in the total synthesis of the natural products and have also shown interesting biological properties themselves.

A significant synthetic route involves the use of bromo-substituted tryptamines and corresponding substituted phenylglyoxals as the primary starting materials. nih.gov The core of this method is the acid-catalyzed Pictet-Spengler reaction. nih.gov In this process, the substituted tryptamine undergoes cyclization with a substituted phenylglyoxal (B86788) in an acidic medium, such as acetic acid, to form the foundational dihydro-β-carboline structure. nih.govresearchgate.net This intermediate is then subjected to one-pot oxidation to yield the aromatic β-carboline. researchgate.net

Specifically, to obtain the hydroxyl-methylated derivatives, methoxy-substituted phenylglyoxals are used in the Pictet-Spengler reaction. nih.gov The resulting products are the hydroxyl-methylated phenyl β-carbolines. These compounds can then be demethylated, for instance using boron tribromide (BBr₃), to yield the final natural Eudistomin products. nih.gov

Research has revealed that these hydroxyl-methylated precursors often exhibit significant biological activity. In studies evaluating their effect on the MDA-231 breast carcinoma cell line, the hydroxyl-methylated phenyl products demonstrated higher inhibitory activities compared to their corresponding demethylated natural Eudistomin counterparts. nih.govmolaid.com This suggests that the methylation of the hydroxyl group on the phenyl ring can be a beneficial modification for enhancing antiproliferative effects. nih.gov

Table 1: Comparison of Inhibitory Activity (IC₅₀) of selected Eudistomins and their Methylated Precursors against MDA-231 Cells

| Compound | Description | IC₅₀ (μM) |

|---|---|---|

| Eudistomin Y1 | Natural Product | > Methylated Precursor |

| Precursor 16 | Methylated Phenyl Derivative | < Eudistomin Y1 |

| Eudistomin Y2 | Natural Product | > Methylated Precursor |

| Precursor 17 | Methylated Phenyl Derivative | < Eudistomin Y2 |

| Eudistomin Y3 | Natural Product | > Methylated Precursor |

| Precursor 18 | Methylated Phenyl Derivative | < Eudistomin Y3 |

Data derived from biological studies comparing the growth inhibitory activity of the compounds. nih.gov

Design and Synthesis of Fluorescently Tagged Eudistomin Y Derivatives for Research Probes

To better understand the subcellular targets and mechanisms of action of Eudistomin Y compounds, researchers have designed and synthesized fluorescently tagged derivatives. researchgate.netresearchgate.net These molecular probes are invaluable tools for cellular imaging and localization studies.

The design strategy for these fluorescent derivatives has focused on modifying the Eudistomin Y structure to enhance its intrinsic fluorescent properties. researchgate.net A key approach has been the N-alkylation at the N-9 position of the β-carboline core. researchgate.netresearchgate.net This modification enhances the electron-donor effect at this position, which in turn endows the molecule with useful fluorescent characteristics for biological imaging. researchgate.net

Following this design principle, a series of novel Eudistomin Y fluorescent derivatives have been synthesized. researchgate.net One particularly notable derivative, designated H1k , has demonstrated robust antiproliferative activity against MDA-MB-231 cancer cells and was found to arrest the cell cycle in the G2-M phase. researchgate.netresearchgate.net

Subcellular localization studies using these fluorescent probes, including H1k, have been performed in MDA-MB-231 cells. researchgate.net Co-localization and competitive inhibition assays have revealed for the first time that the lysosome is the specific subcellular target of Eudistomin Y. researchgate.netresearchgate.net The fluorescent derivative H1k was observed to accumulate in lysosomes, and it was shown to downregulate the expression of cyclin-dependent kinase (CDK1) and cyclin B1, which are critical for the G2-M transition, via a lysosome-dependent pathway. researchgate.net

Targeted Structural Modifications for Investigating Biological Activity Changes

Targeted structural modifications of the Eudistomin Y scaffold have been systematically explored to establish clear structure-activity relationships (SAR). These studies are crucial for identifying the key pharmacophoric elements responsible for their biological effects.

Table 2: Summary of Key Structural Modifications and Their Impact on Biological Activity

| Modification | Structural Detail | Impact on Biological Activity |

|---|---|---|

| Bromination | Increasing the number of bromine atoms on the aromatic rings. | Increases the antibiotic effect. researchgate.netresearchgate.net |

| Phenyl Ring Substitution | Methylation of the hydroxyl group on the C-1 benzoyl moiety. | Generally increases antiproliferative activity against breast cancer cells. nih.gov |

| Benzoyl Moiety | Reduction of the C-1 benzoyl carbonyl group. | Does not significantly affect the biological properties. researchgate.net |

| N-9 Alkylation | Introduction of an alkyl group at the N-9 position. | Can introduce fluorescence while retaining potent antiproliferative activity. researchgate.net |

One of the most significant findings from SAR analyses relates to the halogenation pattern. It has been observed that increasing the number of bromine atoms on the aromatic rings of the Eudistomin Y structure leads to an increased antibiotic effect. researchgate.netresearchgate.net This highlights the important role of bromine substituents, a characteristic feature of many marine natural products, in the bioactivity of this class of compounds. nih.govump.edu.plump.edu.pl

The development of various analogues has also led to the discovery of compounds with differing activity profiles. For example, while this compound itself shows moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus epidermidis and Bacillus subtilis, other synthetic analogues have been found to exhibit weak inhibition of phospholipase A2 or antioxidant properties. researchgate.netresearchgate.net These findings demonstrate that even subtle changes to the Eudistomin Y core can lead to a diversification of biological functions.

Biological Activity Spectrum and Preclinical Research Applications of Eudistomin Y6

Antibacterial Activity Profile of Eudistomin Y6

This compound has demonstrated notable antibacterial effects, particularly against Gram-positive bacteria.

Efficacy Against Gram-Positive Bacterial Strains: Staphylococcus epidermidis and Bacillus subtilis

Research has shown that this compound exhibits moderate antibacterial activity against the Gram-positive bacteria Staphylococcus epidermidis and Bacillus subtilis. nih.govbeilstein-journals.org Specifically, it has been reported to have a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL against S. epidermidis (ATCC12228) and 25 μg/mL against B. subtilis (ATCC 6633). nih.gov However, it did not show inhibitory activity against other Gram-positive bacteria like Staphylococcus aureus and Micrococcus luteus, nor against several Gram-negative bacteria. nih.gov

Comparative Antibacterial Efficacy within the Eudistomin Y Series

When compared to other compounds in the Eudistomin Y series, this compound stands out for its antibacterial potency. For instance, Eudistomins Y1 and Y4 also showed selective but weaker activity against S. epidermidis and B. subtilis, with MIC values of 50 and 200 μg/mL, respectively. nih.gov The antibacterial activity of the Eudistomin Y series appears to be influenced by the number of bromine atoms in the aromatic rings, with an increase in bromine atoms correlating to an increased antibiotic effect. researchgate.net

Table 1: Antibacterial Activity of Select Eudistomin Y Compounds

Antiproliferative and Cytostatic Research of this compound

In addition to its antibacterial properties, this compound and its related compounds have been investigated for their potential in cancer research.

Growth Inhibitory Effects on Breast Carcinoma Cell Lines (e.g., MDA-231)

The Eudistomin Y class of compounds, including Y6, has demonstrated moderate growth inhibitory activity against the breast carcinoma cell line MDA-231. mdpi.comnih.gov Studies have reported IC50 values ranging from 15 to 63 μM for the Eudistomins Y1–Y7 series against this cell line. mdpi.comresearchgate.netresearchgate.net

Evaluation of Cytostatic Potential in Cancer Cell Models

The antiproliferative activity of Eudistomin Y derivatives has been linked to cytostatic effects, specifically the arrest of cancer cells in the G2-M phase of the cell cycle. researchgate.net Research on a fluorescent derivative of Eudistomin Y1, which shares the core structure, revealed that it can downregulate the expression of cyclin-dependent kinase (CDK1) and cyclin B1, key regulators of the G2-M transition. researchgate.netresearchgate.net This suggests a potential mechanism for the observed antiproliferative effects. The lysosome has been identified as a subcellular target for Eudistomin Y compounds. researchgate.netresearchgate.net

Exploratory Studies on Other Biological Activities of Eudistomin Y Class

The broader Eudistomin class of alkaloids, beyond just the Y series, exhibits a wide range of biological activities. Various members of this family have been shown to possess antiviral, antimicrobial, and antitumor properties. nih.gov For example, some eudistomins have demonstrated activity against Herpes simplex virus-1 and polio vaccine type-1 virus. nih.gov Antifungal activity has also been noted for some compounds in this class. researchgate.net

Table 2: List of Compounds

Antifungal Research for Eudistomin Y Related Compounds

The eudistomin class of β-carboline alkaloids, originally isolated from marine tunicates, has garnered significant interest for its diverse biological activities. researchgate.net Research into compounds related to this compound has revealed a promising spectrum of antifungal properties. Eudistomin Y compounds are characterized by a benzoyl group attached to the β-carboline nucleus and often feature bromo-substitution, a common trait among marine natural products. nih.gov

Initial studies identified moderate antibacterial activity for this compound against Staphylococcus epidermidis and Bacillus subtilis. nih.govmdpi.com Further investigations into the family showed that Eudistomin Y7 possesses antifungal activity against pathogenic fungi such as Aspergillus fumigatus and Trichophyton rubrum, with a minimum inhibitory concentration (MIC) of 50 µg/mL for both. mdpi.com Generally, Eudistomin Y and its synthetic analogs are recognized for their antifungal and antibiotic properties. researchgate.netresearchgate.net Structure-activity relationship (SAR) analyses have suggested that an increase in the number of bromine atoms on the aromatic rings enhances the antibiotic efficacy of these compounds. researchgate.netresearchgate.net

The potential of the eudistomin framework has inspired further drug discovery efforts. In one such study, the Eudistomins Y structure served as a model for the design and synthesis of novel heteroaryl ketones and their oxime derivatives as potential agricultural fungicides. acs.orgnih.gov This research led to the identification of several promising lead compounds.

A phenotypical screen highlighted benzothiazolyl-phenyl oxime 5a as a promising model. nih.gov Subsequent optimization resulted in benzothiazolyl oxime 5am , which demonstrated superior efficacy against the plant pathogen Sclerotinia sclerotiorum when compared to the commercial fungicide fluoxastrobin. acs.orgnih.gov Furthermore, by altering the scaffold, researchers identified benzothiazolyl-pyridyl oxime 5bm as a novel antifungal structure with significant activity against Pyricularia oryzae, the causative agent of rice blast disease. acs.orgnih.gov

Below is a summary of the antifungal activity of these Eudistomin Y-inspired compounds.

| Compound Name | Target Fungus | EC₅₀ (μM) | Reference Compound | EC₅₀ (μM) |

| 5am | Sclerotinia sclerotiorum | 5.17 | Fluoxastrobin | 7.54 |

| 5bm | Pyricularia oryzae | 3.57 | - | - |

| Eudistomin Y7 | Aspergillus fumigatus | 50 µg/mL (MIC) | - | - |

| Eudistomin Y7 | Trichophyton rubrum | 50 µg/mL (MIC) | - | - |

EC₅₀ (Median Effective Concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Investigation of Photo-induced Effects in Related Eudistomins

A fascinating characteristic of certain eudistomin compounds is their photo-reactivity, where their biological activity is significantly enhanced upon exposure to ultraviolet (UV) light. This phenomenon has been observed for several eudistomins, suggesting a light-dependent mechanism of action that could be exploited for targeted therapies.

Research has shown that while Eudistomins I, N, O, H, and M were only moderately active against certain viruses and bacteria in standard assays, their potency increased dramatically under Ultraviolet A (UVA) exposure. nih.govmdpi.com These photo-induced effects were observed against a range of targets, including the murine cytomegalovirus, Sindbis virus, the yeast Saccharomyces cerevisiae, the bacteria Staphylococcus albus and Bacillus subtilis, and even mammalian 3T3 cells. nih.gov

Interestingly, the antibacterial, antifungal, and antiviral effects under UVA irradiation were not correlated, which points towards different mechanisms of action against various microorganisms, contingent on the presence of UVA light. nih.gov In contrast, some related compounds like Eudistomin T exhibited only weak phototoxicity. researchgate.netresearchgate.net The photochemistry of specific bromo-β-carbolines, including Eudistomin N (6-bromo-nor-harmane) and Eudistomin O (8-bromo-nor-harmane), has been a subject of dedicated study. thegoodscentscompany.com The interaction of β-carbolines with DNA, which can be light-induced, is thought to be a key aspect of their mechanism. nih.gov Furthermore, N-9-alkylated analogs of Eudistomin Y have been noted as being photoreactive when exposed to UV light. rsc.org

The table below summarizes the observed photo-induced effects for several eudistomin compounds.

| Compound | Condition | Target | Activity |

| Eudistomin I | With UVA | Murine Cytomegalovirus, Sindbis Virus, S. cerevisiae, S. albus, B. subtilis, 3T3 cells | Active or Significantly More Active |

| Eudistomin N | With UVA | Murine Cytomegalovirus, Sindbis Virus, S. cerevisiae, S. albus, B. subtilis, 3T3 cells | Active or Significantly More Active |

| Eudistomin O | With UVA | Murine Cytomegalovirus, Sindbis Virus, S. cerevisiae, S. albus, B. subtilis, 3T3 cells | Active or Significantly More Active |

| Eudistomin H | With UVA | Murine Cytomegalovirus, Sindbis Virus, S. cerevisiae, S. albus, B. subtilis, 3T3 cells | Active or Significantly More Active |

| Eudistomin M | With UVA | Murine Cytomegalovirus, Sindbis Virus, S. cerevisiae, S. albus, B. subtilis, 3T3 cells | Active or Significantly More Active |

| Eudistomin T | - | - | Weak Phototoxicity |

Mechanistic Investigations and Structure Activity Relationship Sar Studies of Eudistomin Y6

Cellular Mechanism of Action Studies for Eudistomin Y6 and its Analogues

Investigations into the cellular effects of this compound and its derivatives have revealed specific interactions with cellular machinery, leading to antiproliferative outcomes.

Induction of Cell Cycle Arrest at the G2-M Phase

A significant mechanism underlying the antiproliferative activity of eudistomin Y analogues is the induction of cell cycle arrest at the G2-M transition phase. researchgate.netnih.gov This phase of the cell cycle is a critical checkpoint that ensures cells are ready for mitosis. mdpi.com The progression through this checkpoint is primarily regulated by the cyclin B1-CDK1 complex. researchgate.netnih.gov

Studies on the fluorescent derivative H1k, an analogue of eudistomin Y, demonstrated its ability to arrest MDA-MB-231 triple-negative breast cancer cells in the G2-M phase. researchgate.netnih.gov This arrest is achieved through the downregulation of cyclin-dependent kinase 1 (CDK1) and cyclin B1 expression. researchgate.netnih.gov The reduction of these key regulatory proteins effectively halts the cell cycle before mitosis, thereby inhibiting cancer cell proliferation. researchgate.netnih.gov The activity of various compounds that induce G2/M phase arrest is a subject of ongoing research in cancer therapy. nih.govmdpi.comnih.gov

Subcellular Localization Investigations, Including Lysosome-Specific Targeting

A pivotal discovery in understanding the mechanism of eudistomin Y is the identification of the lysosome as its specific subcellular target. researchgate.netnih.gov Through the use of fluorescent derivatives, including H1k, researchers have been able to visualize the localization of these compounds within cells. researchgate.netnih.gov

Co-localization and competitive inhibition assays performed in MDA-MB-231 cells confirmed that both eudistomin Y1 and its analogue H1k specifically accumulate in lysosomes. researchgate.netnih.gov The sequestration of drugs in subcellular compartments like lysosomes can be a mechanism of cellular resistance but also a targeted therapeutic strategy. rockefeller.edu In the case of eudistomin Y derivatives, this lysosomal targeting is directly linked to their antiproliferative effects. researchgate.netnih.gov The lysosome-dependent pathway is implicated in the degradation of the Cyclin B1-CDK1 complex, which connects the subcellular localization to the observed cell cycle arrest. researchgate.netnih.gov

Methodologies for Identification of Molecular and Cellular Targets

The identification of the molecular and cellular targets of this compound and its analogues has been facilitated by a combination of innovative chemical biology techniques. A key strategy involves the design and synthesis of fluorescent derivatives, such as H1k, which act as probes. researchgate.netnih.gov These probes retain the biological activity of the parent compound while allowing for direct visualization of their subcellular distribution through fluorescence microscopy. researchgate.netnih.gov

Co-localization studies with known organelle markers are then used to pinpoint the specific cellular compartment where the compound accumulates. researchgate.netnih.gov To further elucidate the mechanism of action, specific inhibitors of cellular pathways are employed. For instance, the use of the autophagy inhibitor 3-methyladenine (B1666300) was crucial in demonstrating that the antiproliferative effects of H1k and the downregulation of CDK1 and cyclin B1 are dependent on a functional autophagy-lysosome pathway. researchgate.netnih.gov

A more general and powerful technique for identifying the protein targets of small molecules is protein affinity isolation coupled with mass spectrometry. This involves using a "bait" molecule, often a modified version of the bioactive compound, to pull down its binding partners from cell lysates for subsequent identification.

Structure-Activity Relationship (SAR) Analysis for this compound and its Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR analyses have provided insights into the roles of specific structural motifs.

Influence of Bromine Substituents on Biological Activity

The presence and number of bromine atoms on the aromatic rings of eudistomin Y analogues have a notable impact on their biological activity. SAR analysis has indicated that an increased number of bromine substituents correlates with an enhanced antibiotic effect. This compound itself, which contains three bromine atoms, has been shown to possess moderate antibacterial activity against Staphylococcus epidermis and Bacillus subtilis. semanticscholar.orgsu.ac.thmdpi.com This suggests that the electron-withdrawing nature and steric bulk of the bromine atoms are important for this particular biological function.

| Compound | Number of Bromine Atoms | Reported Antibacterial Activity |

| Eudistomin Y2 | 1 | Active |

| Eudistomin Y4 | 2 | Active |

| Eudistomin Y5 | 2 | Active |

| This compound | 3 | Moderately active against S. epidermis and B. subtilis mdpi.com |

| Eudistomin Y7 | 3 | Active |

Role of the Benzoyl Moiety at the C-1 Position in Bioactivity

The benzoyl group at the C-1 position is a distinctive feature of the eudistomin Y series. researchgate.net However, SAR studies have shown that modifications to this moiety can be tolerated without a loss of certain biological properties. For example, the reduction of the benzoyl group, as seen in Eudistomin Y11, does not appear to negatively affect its activity. This indicates that while the C-1 substituent is important, the carbonyl functionality of the benzoyl group may not be strictly necessary for all biological effects. Further research has explored the synthesis of various derivatives with modifications at this position to probe its importance for different activities, such as antiproliferative and antifungal actions. researchgate.netacs.org

| Compound | C-1 Substituent | Key Bioactivity Mentioned |

| Eudistomin Y1-Y7 | Benzoyl | Antibacterial, Cytotoxic semanticscholar.orgresearchgate.net |

| Eudistomin Y11 | Reduced Benzoyl | Properties not negatively affected researchgate.net |

| H1k (analogue) | Modified Benzoyl | Antiproliferative, Lysosome-targeting researchgate.netnih.gov |

Impact of N-Alkylation and Hydroxyl-Methylation on Activity Profiles

N-Alkylation:

Structure-activity relationship (SAR) studies have explored the impact of modifying the indole (B1671886) nitrogen of the β-carboline core. In one study, a series of fluorescent derivatives of Eudistomin Y were designed and synthesized by introducing various alkyl groups at the N-9 position. This N-alkylation was intended to enhance the electron-donor effect of the nitrogen, thereby imparting fluorescent properties to the molecules. The resulting derivatives were then evaluated for their antiproliferative activity against the MDA-MB-231 triple-negative breast carcinoma cell line.

The research found that approximately a quarter of the synthesized N-alkylated Eudistomin Y derivatives exhibited significantly higher potency against cancer cell proliferation compared to the parent compound, Eudistomin Y1. One particularly potent fluorescent derivative, designated H1k, was found to arrest MDA-MB-231 cells in the G2-M phase of the cell cycle. Further investigation revealed that these N-alkylated derivatives specifically localize within lysosomes. The derivative H1k was shown to increase autophagy signals and downregulate the expression of cyclin-dependent kinase 1 (CDK1) and cyclin B1, key regulators of the G2-M transition, via a lysosome-dependent pathway. This suggests that N-alkylation can not only enhance the antiproliferative activity of Eudistomin Y but also elucidate its subcellular targets and mechanism of action.

Hydroxyl-Methylation:

The introduction of a hydroxymethyl group (–CH2OH) is another synthetic strategy employed to modify the activity profile of eudistomins. Hydroxymethylation can alter properties such as water solubility and the molecule's ability to interact with bioreceptors. nih.gov

In a study involving the total synthesis of Eudistomins Y1–Y7, their corresponding hydroxyl-methylated phenyl derivatives were also prepared. umanitoba.ca Biological evaluation of these compounds against the MDA-231 breast carcinoma cell line revealed that the hydroxyl-methylated products generally exhibited higher growth inhibitory activity than the corresponding natural eudistomins. umanitoba.ca The IC₅₀ values, which represent the concentration required to inhibit 50% of cell proliferation, were consistently lower for the hydroxyl-methylated derivatives, indicating enhanced potency. umanitoba.ca

Conversely, a separate study that synthesized several hydroxyl analogues of Eudistomins Y2-Y7 through the reduction of the carbonyl group found no improvement in their antibacterial activity. This indicates that the effect of such modifications can be specific to the biological activity being measured.

Table 1: Comparative Growth Inhibitory Activity (IC₅₀) of Eudistomins and their Hydroxyl-Methylated Derivatives against MDA-231 Cells

Data sourced from Marine Drugs, 2013, 11(5), 1427-1439. umanitoba.ca

Theoretical and Computational Chemistry Approaches in Eudistomin Research

Computational methods are increasingly valuable tools for understanding the structural, electronic, and interactive properties of complex natural products like eudistomins. These approaches allow for the prediction of molecular behavior and interactions, guiding further experimental research.

Molecular Docking and Binding Affinity Predictions

While specific molecular docking studies focusing directly on this compound are not extensively reported in the literature, research on inspired compounds provides insight into the potential applications of this technique. In one such study, the aryl heteroaryl ketone framework, identified as a core characteristic of Eudistomins Y, was used to design new antifungal agents. nih.gov Molecular docking was employed to predict the binding interactions of these Eudistomin Y-inspired compounds with their biological target, the actin protein in fungi Sclerotinia sclerotiorum and Pyricularia oryzae. nih.govump.edu.pl

The docking results showed that a candidate compound, 5am, could form more hydrogen bonds with the amino acid residues of the actin protein than the commercial fungicide metrafenone. ump.edu.pl This predicted increase in binding interactions correlated with superior antifungal activity in experimental assays. nih.govump.edu.pl Such studies demonstrate the utility of molecular docking for predicting binding affinity and guiding the rational design of new bioactive agents based on the eudistomin scaffold.

In Silico Analysis of this compound Interactions

Detailed in silico analyses of the specific molecular interactions of this compound with biological targets remain a developing area of research. However, the computational techniques used for related compounds highlight the potential for such investigations. Virtual screening tools can be used to analyze the non-covalent intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding of a ligand to its target protein. umanitoba.ca These analyses provide a two-dimensional interaction scheme that helps to understand the basis of the binding affinity and biological activity. umanitoba.ca Applying these methods to this compound could help elucidate its mechanism of action and identify key structural features responsible for its bioactivity, such as its moderate activity against Gram-positive bacteria Staphylococcus epidermidis and Bacillus subtilis. nih.gov

Computational Studies on Interactions between Eudistomins and Metal Ions

Marine ascidians, the source of eudistomins, are known to sequester unusual metals. acs.org Computational chemistry has been used to explore the potential role of eudistomins in this process by studying their interactions with various metal ions. One study used density functional theory (DFT) to investigate the interactions between simple bidentate eudistomin ligands (Eudistomin-W, debromoeudistomin-K, Eudistomidin-C, and Eudistomidin-B) and several metal aqua ions, including vanadyl (VO²⁺), uranyl (UO₂²⁺), and thorium (Th⁴⁺) ions. umanitoba.caacs.org

The calculations were designed to model the complexation reactions that might occur within the ascidian. acs.org The results, based on the calculated formation energies (ΔG values), provided strong support for the hypothesis that eudistomins can effectively complex with these metals. The study confirmed that the anionic form of the eudistomin ligands is capable of forming stable interactions with the metal aqua ions. acs.org The similarity in ΔG values across the different metal ions suggested that the ascidians may not have a strong preference for a specific metal. acs.org These computational findings highlight the significant metal-chelating potential of the eudistomin scaffold, a property that could be relevant to their biological function and potential applications. umanitoba.ca

Future Directions and Research Opportunities for Eudistomin Y6

Development of More Efficient and Scalable Synthetic Methodologies for Eudistomin Y6 Production

The limited availability of this compound from its natural source, the marine tunicate Eudistoma, necessitates the development of efficient and scalable synthetic routes to provide sufficient quantities for in-depth biological studies and potential therapeutic development. Current synthetic strategies often rely on the Pictet-Spengler reaction, a classic method for constructing the β-carboline core. mdpi.comnih.govacnr.co.uk Future research in this area should focus on several key aspects to improve upon existing methods:

Optimization of the Pictet-Spengler Reaction: While the Pictet-Spengler reaction is a powerful tool, its efficiency can be influenced by various factors such as catalyst choice, solvent, and temperature. mdpi.comrsc.org Future efforts could explore novel catalysts, including Lewis and Brønsted acids, to improve yields and reduce reaction times. rsc.orgechemcom.com The use of green chemistry principles, such as employing water or deep eutectic solvents, could also enhance the scalability and environmental friendliness of the synthesis. researchgate.net

Alternative Synthetic Strategies: Investigating alternative synthetic pathways that bypass some of the limitations of the Pictet-Spengler reaction is a crucial future direction. This could include transition metal-catalyzed cross-coupling reactions to construct the β-carboline skeleton or novel cascade reactions that form multiple bonds in a single step. nih.gov

Flow Chemistry and Automation: To achieve true scalability, the adaptation of synthetic routes to flow chemistry platforms presents a significant opportunity. Flow chemistry can offer improved control over reaction parameters, enhanced safety, and the potential for continuous production of this compound and its analogues.

In-Depth Elucidation of this compound's Precise Molecular Targets and Signaling Pathways

While initial studies have identified the lysosome as a primary subcellular target of Eudistomin Y derivatives, the precise molecular interactions within this organelle and the subsequent signaling cascades remain to be fully elucidated. mdpi.comnih.gov Future research should aim to pinpoint the direct molecular binding partners of this compound and unravel the intricate signaling networks it modulates.

As a weakly basic compound, this compound is believed to accumulate in the acidic environment of lysosomes, a phenomenon known as lysosomotropism. nih.govnih.gov This accumulation can lead to lysosomal membrane permeabilization and the release of lysosomal enzymes into the cytoplasm, ultimately triggering cell death pathways. nih.gov

A key downstream effect of Eudistomin Y derivatives is the downregulation of the Cyclin B1-CDK1 complex, a critical regulator of the G2/M phase of the cell cycle. mdpi.comnih.gov This leads to cell cycle arrest at the G2/M checkpoint. The precise link between lysosomal disruption and the inhibition of Cyclin B1-CDK1 activity is a critical area for future investigation. It is hypothesized that the cellular stress induced by lysosomal dysfunction may activate signaling pathways that converge on the cell cycle machinery. frontiersin.orgnih.gov

Furthermore, Eudistomin Y derivatives have been shown to induce autophagy. mdpi.comnih.gov The interplay between lysosomal targeting, autophagy induction, and cell cycle arrest is a complex and important area for further study. Understanding these connections will provide a more complete picture of this compound's mechanism of action.

Design and Application of this compound-Based Chemical Probes for Biological Research

The development of chemical probes derived from this compound is a powerful strategy to investigate its biological functions. Fluorescently labeled analogues of Eudistomin Y have already been successfully synthesized and used to confirm its localization to lysosomes. mdpi.comnih.gov Future research in this area can be expanded in several directions:

Development of Photoaffinity Probes: To identify the direct binding partners of this compound, the design and synthesis of photoaffinity probes would be invaluable. These probes can be used in chemical proteomics experiments to covalently label and subsequently identify interacting proteins. nih.gov

Probes for Specific Signaling Pathways: Designing probes that are sensitive to changes in the cellular environment, such as pH or the activity of specific enzymes, could provide deeper insights into the downstream consequences of this compound treatment.

Probes for In Vivo Imaging: The development of probes suitable for in vivo imaging could enable the study of this compound's distribution and target engagement in living organisms, providing crucial information for preclinical development.

Rational Design and Synthesis of Novel this compound Analogues with Optimized Bioactivity Profiles

The β-carboline scaffold of this compound provides a versatile template for the rational design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have already provided some initial insights. For instance, the degree of bromination on the phenyl ring has been shown to influence the biological activity of Eudistomin Y analogues. researchgate.net

Future research should focus on a systematic exploration of the chemical space around the this compound core. This includes:

Modification of the β-Carboline Core: Introducing different substituents at various positions of the β-carboline ring system can modulate the molecule's electronic properties, lipophilicity, and steric profile, potentially leading to enhanced bioactivity.

Alterations to the Benzoyl Moiety: The benzoyl group at the C1 position is a key feature of the Eudistomin Y series. Exploring a range of aromatic and heteroaromatic substituents at this position could lead to the discovery of analogues with improved target affinity and selectivity.

Computational Modeling: The use of computational modeling and molecular docking studies can aid in the rational design of new analogues by predicting their binding affinity to potential molecular targets.

Below is a data table summarizing the antiproliferative activity of some Eudistomin Y analogues against the MDA-MB-231 breast cancer cell line.

| Compound | IC50 (μM) against MDA-MB-231 cells |

|---|---|

| Eudistomin Y1 | >100 |

| Eudistomin Y2 | 57.3 |

| Eudistomin Y4 | 48.2 |

| Eudistomin Y5 | 39.8 |

| This compound | 25.4 |

| Eudistomin Y7 | 31.6 |

Broader Applications of this compound in Chemical Biology Research and Tool Development

Beyond its potential as a therapeutic agent, the unique biological activity of this compound makes it a valuable tool for chemical biology research. Future applications could extend beyond the development of fluorescent probes for localization studies.

Probing Lysosomal Biology: this compound and its analogues can be used as chemical tools to investigate the role of lysosomes in various cellular processes, including autophagy, nutrient sensing, and cell signaling. nih.gov

Scaffold for Drug Discovery: The β-carboline core of this compound can serve as a privileged scaffold for the development of inhibitors targeting other enzymes and receptors. Its ability to be readily functionalized allows for the creation of diverse chemical libraries for high-throughput screening.

Investigating Drug Resistance: Given that lysosomal sequestration can be a mechanism of drug resistance in cancer, this compound could be used as a tool to study and potentially overcome this resistance mechanism. mdpi.comsciencexcel.com

The continued exploration of this compound and its derivatives holds great promise for both fundamental biological discovery and the development of new therapeutic strategies. By pursuing these future research directions, the scientific community can unlock the full potential of this fascinating marine natural product.

Q & A

Q. Advanced Research Focus

- Experimental Design :

- Use dose-response curves (IC50 determination) across multiple cell lines (e.g., MCF-7, HeLa) with triplicate technical replicates.

- Include controls for cytotoxicity (e.g., healthy fibroblast lines) and assay interference (e.g., ROS scavengers).

- Apply blinded analysis to reduce bias.

- Data Validation :

What methodologies are recommended to resolve discrepancies in reported mechanisms of action for this compound?

Advanced Research Focus

Conflicting data (e.g., DNA intercalation vs. kinase inhibition) require:

Comparative Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with DNA or protein targets.

Mechanistic Probes : Employ knockdown/knockout models (e.g., CRISPR-Cas9) to test hypotheses.

Meta-Analysis : Systematically review prior studies using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify methodological variances (e.g., buffer conditions, assay sensitivity) .

How should researchers optimize synthetic pathways for this compound to improve yield and scalability for in vivo studies?

Q. Basic Research Focus

- Stepwise Optimization :

- Screen reaction conditions (solvents, catalysts, temperatures) via Design of Experiments (DoE) .

- Monitor intermediates with thin-layer chromatography (TLC) and LC-MS .

- Prioritize green chemistry principles (e.g., microwave-assisted synthesis) to reduce waste.

- Validation :

What statistical approaches are critical for analyzing dose-dependent effects of this compound in preclinical models?

Q. Advanced Research Focus

- Data Analysis :

- Apply nonlinear regression models (e.g., log-dose vs. response) using software like GraphPad Prism.

- Calculate confidence intervals and p-values for IC50 comparisons.

- Error Mitigation :

How can researchers ensure ethical rigor when designing animal studies to evaluate this compound’s toxicity?

Q. Basic Research Focus

- Protocol Compliance :

- Follow ARRIVE guidelines for preclinical studies, including sample size justification and randomization.

- Use 3R principles (Replacement, Reduction, Refinement).

- Data Transparency :

What strategies are effective for integrating omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s polypharmacology?

Q. Advanced Research Focus

- Multi-Omics Integration :

- Use pathway enrichment analysis (e.g., KEGG, GO) to identify affected biological networks.

- Validate targets via CRISPR screens or siRNA knockdowns .

- Data Contradictions :

How should researchers structure a systematic review to synthesize fragmented data on this compound’s pharmacokinetic properties?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.